Palmitoyl tripeptide-5 bistrifluoracetate salt

Übersicht

Beschreibung

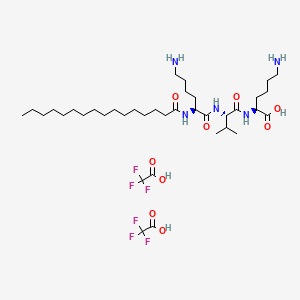

Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Syn-Coll, is a synthetic signal oligopeptide . It is a cosmeceutical peptide that promotes skin cell growth, inhibits oxygen and hydroxyl radicals, and promotes matrix protein synthesis, especially collagen . It may also increase the production of elastin, hyaluronic acid, glycosaminoglycan, and fibronectin .

Synthesis Analysis

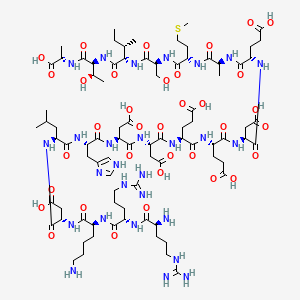

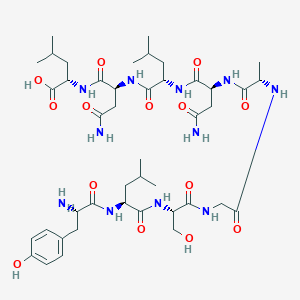

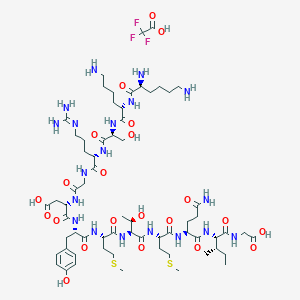

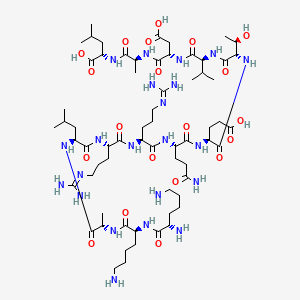

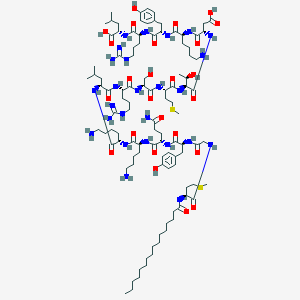

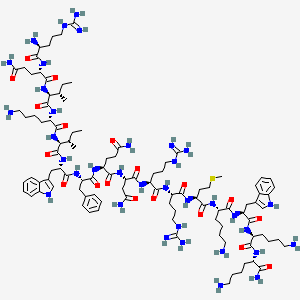

Palmitoyl tripeptide-5 is a synthetic signal peptide, also known as palmitoyl tripeptide-3, Pal-KVK, and SYN-COLL . It mimics thrombospondin and causes the sequence Arg-PheLys to bind to the inactive form of transforming growth factor-β, inducing the release of active transforming growth factor-β (TGF-β) .Molecular Structure Analysis

The formal name of Palmitoyl tripeptide-5 bistrifluoracetate salt is N2-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine, 2,2,2-trifluoroacetate (1:2). Its molecular formula is C33H65N5O5 • 2CF3COOH . The molecular weight is 840.0 .Physical And Chemical Properties Analysis

Palmitoyl tripeptide-5 bistrifluoracetate salt is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen

Application Summary

Palmitoyl tripeptide-5 is used in anti-aging skincare products. It stimulates collagen production, which improves the skin’s appearance and health .

Methods of Application

This peptide is typically incorporated into topical skincare products, such as creams and serums .

Results or Outcomes

Regular use of products containing this peptide can lead to visible improvements in skin texture and reduction in the appearance of wrinkles .

2. Delivery of Active Peptides in Hydrogels

Application Summary

Palmitoyl tripeptide-5 can be incorporated into self-healing, biocompatible, and supramolecular hydrogels for topical applications .

Methods of Application

The peptide is mixed with the hydrogel components and applied topically. The hydrogel provides a delivery system for the peptide, allowing it to penetrate the skin .

Results or Outcomes

While the peptide itself showed limited transdermal permeation, it was successfully delivered to the skin when incorporated into the hydrogel .

3. Inflammation Reduction

Application Summary

Palmitoyl tripeptide-5 has been shown to have anti-inflammatory properties. It can downregulate pro-inflammatory cytokines, which are proteins that promote inflammation .

Methods of Application

This peptide can be incorporated into topical skincare products or pharmaceutical formulations designed to reduce inflammation .

Results or Outcomes

The use of products containing this peptide can lead to a reduction in skin inflammation .

4. Radical Scavenging

Application Summary

Palmitoyl tripeptide-5 has radical scavenging properties. It can neutralize harmful free radicals, which are unstable molecules that can damage cells .

Methods of Application

This peptide is typically incorporated into skincare products designed to protect the skin from oxidative stress .

Results or Outcomes

Regular use of products containing this peptide can help protect the skin from damage caused by free radicals .

5. Cell Transduction

Application Summary

Palmitoyl Tripeptide-5 is a component of cell transduction, which is a process by which cells communicate and respond to their environment .

Methods of Application

This peptide can be used in laboratory settings to study cell signaling and communication .

Results or Outcomes

The use of this peptide in cell transduction studies can help researchers better understand how cells interact with their environment .

6. Tyrosinase Inhibition

Application Summary

Palmitoyl Tripeptide-5 has been shown to inhibit tyrosinase, an enzyme that plays a key role in the production of melanin, the pigment responsible for skin color .

Methods of Application

This peptide can be incorporated into skincare products designed to lighten skin or reduce the appearance of hyperpigmentation .

Results or Outcomes

Regular use of products containing this peptide can lead to a reduction in skin pigmentation .

Safety And Hazards

This product is not intended for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like copper tripeptide are still under research to obtain more details on their effectiveness, and for the development of new treatments . Palmitoyl pentapeptide-4 and Carnosine are other well-researched cosmeceuticals .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)/t27-,28-,30-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCOHLNFINRFFR-RROPMPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67F6N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211382 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoyl tripeptide-5 bistrifluoracetate salt | |

CAS RN |

623172-56-5 | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623172565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl tripeptide-5 bistrifluoracetate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL TRIPEPTIDE-5 TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IV5XO4TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

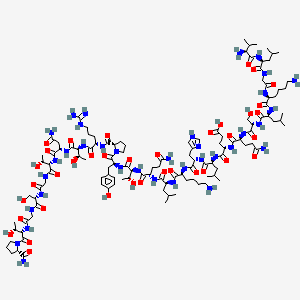

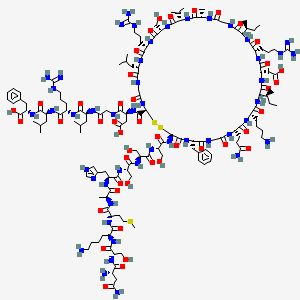

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.